![molecular formula C4H8N2 B1606048 2-(Methylamino)propanenitrile CAS No. 16752-54-8](/img/structure/B1606048.png)
2-(Methylamino)propanenitrile
Overview
Description
“2-(Methylamino)propanenitrile” is a chemical compound with the molecular formula C4H8N2 . It is used in various fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of “2-(Methylamino)propanenitrile” involves the reaction of 2-methyl-2-(methylamino)propanenitrile and 1-(methylamino)cyclobutane-1-carbonitrile with α-functionalized sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of “2-(Methylamino)propanenitrile” is represented by the InChI code 1S/C4H8N2/c1-4(3-5)6-2/h4,6H,1-2H3 . The molecular weight is 84.12 .Chemical Reactions Analysis
The nature of the substituent or the functional group in the α-position has a decisive impact on the reactivity of β-enamino γ-sultams . In particular, α-unsubstituted β-enamino γ-sultams and those possessing either electron-donating substituents or phenyl group are prepared through the two-step procedure and are prone to acid-mediated hydrolysis .Physical And Chemical Properties Analysis
“2-(Methylamino)propanenitrile” has a density of 0.9±0.1 g/cm3, a boiling point of 168.3±13.0 °C at 760 mmHg, and a vapour pressure of 1.6±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.5±3.0 kJ/mol and a flash point of 55.6±19.8 °C .Scientific Research Applications
Synthesis and Characterization in Metal Complexes
2-(Methylamino)propanenitrile derivatives have been utilized in the synthesis of metal dithiocarbamate complexes. These complexes show significant potential due to their unique properties identified through spectroscopic data and X-ray crystallography. One study focused on the synthesis of such complexes with metals like Zn, Ni, Hg, and Sn, providing insights into the crystal structure and stability of these compounds (Halimehjani et al., 2015).
Key Intermediate in Fluoroquinolone Antibiotic Synthesis
2-(Methylamino)propanenitrile derivatives have been identified as crucial intermediates in the synthesis of certain fluoroquinolone antibiotics. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key component in the preparation of PF-00951966, an antibiotic targeting respiratory tract infections (Lall et al., 2012).
Heterocyclic Compound Synthesis
These compounds play a role in the preparation of a variety of heterocyclic substances. One study demonstrated their use in synthesizing new indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives with promising antimicrobial activities (Behbehani et al., 2011).
Anticancer Activity Studies
2-(Methylamino)propanenitrile derivatives have also been synthesized for evaluating their potential anticancer activities. For example, microwave-assisted synthesis of 4H-pyran derivatives showed significant efficacy against different human cancer cell lines (Hadiyal et al., 2020).
Building Blocks for Heterocycles
These compounds serve as building blocks for various heterocyclic systems like imidazoles, oxazoles, and isothiazoles. A review detailed their applications, highlighting their roles as precursors, sources of a nitrile carbon atom, and in catalyst/initiator systems (Drabina & Sedlák, 2012).
Synthesis of Polyamine CO2 Absorbents
These derivatives have been studied in the context of CO2 capture technologies. Specifically, their application in the synthesis of polyamine CO2 absorbents, essential for environmental management, has been explored (Liao et al., 2014).
Safety And Hazards
The safety information for “2-(Methylamino)propanenitrile” includes a warning signal word and hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(methylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4(3-5)6-2/h4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKGPLGETVCLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937341 | |
Record name | 2-(Methylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)propanenitrile | |
CAS RN |
16752-54-8 | |
Record name | 2-(Methylamino)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16752-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 2-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.